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Compound of Interest

Compound Name: 2-Methoxy-2-phenylbutan-1-amine

CAS No.: 55144-30-4

Cat. No.: B2771116

Get Quote

Introduction & Synthetic Strategy
The target molecule, 2-Methoxy-2-phenylbutan-1-amine, contains a quaternary carbon center

bearing a phenyl group, an ethyl group, a methoxy group, and an aminomethyl group.[1]

Constructing quaternary centers with adjacent heteroatoms is synthetically challenging due to

steric hindrance.

Strategic Analysis[1]
Route A (Discarded):Direct Methylation of 2-phenylbutan-1-ol derivatives. Methylating a

tertiary alcohol (e.g., from propiophenone Grignard) is difficult due to competing elimination

(E2) to form alkenes.[1]

Route B (Selected):

-Alkylation of

-Methoxy Nitriles. This approach introduces the ethyl group via nucleophilic substitution on a
stabilized carbanion. The methoxy group is established early on a less hindered secondary
carbon, and the nitrile serves as a robust precursor to the primary amine.
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Reaction Scheme
Alkylation:

-Methoxy-phenylacetonitrile is deprotonated and alkylated with ethyl bromide.

Reduction: The resulting tertiary nitrile is reduced to the primary amine using Lithium

Aluminum Hydride (

) or Borane (

).

Salt Formation: Conversion to the hydrochloride salt for stability and purification.
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Caption: Figure 1. Convergent synthetic workflow utilizing the nitrile alkylation strategy to

establish the quaternary center.

Safety & Critical Process Parameters (CPP)
Safety Hazards[1][2]

Lithium Diisopropylamide (LDA): Pyrophoric and corrosive. Handle under inert atmosphere (

or Ar).[1]

Ethyl Bromide: Volatile alkylating agent. Use in a fume hood.

Lithium Aluminum Hydride (

): Reacts violently with water/protic solvents. quenching must be performed with extreme
caution (Fieser method recommended).
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Cyanide Derivatives: While the starting material is a nitrile (organic cyanide), avoid strong

acids that could liberate HCN gas during early stages, though the nitrile group itself is

generally stable until reduction.[1]

Critical Process Parameters
Parameter Setpoint Rationale

Moisture Control < 50 ppm

LDA and

are moisture sensitive.[1] Dry

THF is non-negotiable.

Alkylation Temp -78°C to 0°C

Low temperature prevents self-

condensation of the nitrile and

controls exotherm.

Reduction Stoichiometry 2.5 eq
Excess hydride ensures

complete reduction of the

sterically hindered nitrile.

Quenching Rate < 1 mL/min

Slow addition of water/NaOH

prevents thermal runaway

during LAH workup.

Experimental Protocol
Step 1: Synthesis of 2-Methoxy-2-phenylbutanenitrile
Target: Construction of the quaternary center.

Reagents:

-Methoxy-phenylacetonitrile (CAS: 4024-14-0): 14.7 g (100 mmol)[1]

Ethyl Bromide (

): 12.0 g (110 mmol)[1]

Lithium Diisopropylamide (LDA): 2.0 M in THF/Heptane (55 mL, 110 mmol)[1]
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Tetrahydrofuran (THF), anhydrous: 200 mL[1]

Procedure:

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar,

temperature probe, and addition funnel. Flush with Argon.

Solvent Charge: Add anhydrous THF (150 mL) and cool to -78°C (dry ice/acetone bath).

Base Addition: Add LDA solution (55 mL) dropwise over 15 minutes. Maintain internal

temperature < -70°C.

Substrate Addition: Dissolve

-methoxy-phenylacetonitrile (14.7 g) in THF (50 mL). Add this solution dropwise to the LDA
mixture over 20 minutes. The solution will likely turn deep yellow/orange (formation of the
nitrile carbanion).

Deprotonation: Stir at -78°C for 45 minutes to ensure complete anion formation.

Alkylation: Add Ethyl Bromide (12.0 g) neat via syringe pump or dropping funnel over 10

minutes.

Warm-up: Allow the reaction to warm slowly to room temperature (25°C) over 2 hours. Stir

for an additional 4 hours.

Monitoring: Check completion by TLC (Hexane/EtOAc 8:1) or GC-MS. The starting material

peak should disappear.

Quench: Cool to 0°C. Carefully add saturated

solution (50 mL).

Extraction: Extract with Diethyl Ether (

). Wash combined organics with Brine, dry over

, and concentrate under reduced pressure.
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Purification: The crude oil is usually sufficiently pure (>95%). If needed, distill under high

vacuum (approx. 110°C @ 0.5 mmHg).[1]

Expected Yield: 15.5 – 16.5 g (88-94%) of a pale yellow oil.

Step 2: Reduction to 2-Methoxy-2-phenylbutan-1-amine
Target: Conversion of nitrile to primary amine.

Reagents:

2-Methoxy-2-phenylbutanenitrile (from Step 1): 15.0 g (85.6 mmol)[1]

(LAH) pellets or powder: 4.9 g (128 mmol, 1.5 eq)[1]

THF, anhydrous: 250 mL

Procedure:

Setup: Dry a 1 L 3-neck flask equipped with a reflux condenser and mechanical stirrer. Flush

with Argon.

LAH Suspension: Charge THF (150 mL) and carefully add

at 0°C. Stir to suspend.

Addition: Dissolve the nitrile (15.0 g) in THF (100 mL). Add dropwise to the LAH suspension

at 0°C. Caution: Exothermic.

Reaction: Once addition is complete, warm to room temperature, then heat to gentle reflux

(66°C) for 6–12 hours.

Monitoring: Monitor by TLC (DCM/MeOH 9:1 + 1%

). The nitrile spot will vanish; a polar amine spot (baseline in pure DCM) will appear.

Fieser Quench (Critical): Cool the mixture to 0°C.

Add 4.9 mL Water (very slowly).
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Add 4.9 mL 15% NaOH solution.

Add 14.7 mL Water.

Filtration: Warm to RT and stir for 30 mins until a white granular precipitate forms. Filter

through a Celite pad. Wash the pad with THF (100 mL).

Concentration: Evaporate the filtrate to obtain the crude free amine as a colorless to pale

yellow oil.

Step 3: Hydrochloride Salt Formation
Target: Isolation of the stable solid salt.

Procedure:

Dissolve the crude amine oil in Diethyl Ether (100 mL).

Cool to 0°C.

Add 4M HCl in Dioxane (25 mL) dropwise with vigorous stirring. A white precipitate will form

immediately.

Stir for 30 minutes at 0°C.

Filtration: Filter the solid under vacuum / inert gas.

Washing: Wash the filter cake with cold Ether (

) to remove non-basic impurities.

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Final Yield: ~14.0 – 16.0 g (75-85% overall from nitrile). Appearance: White crystalline solid.

Analytical Validation & QC
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Test Method Acceptance Criteria

Appearance Visual
White to off-white crystalline

powder

Purity HPLC (C18, ACN/Buffer) > 98.0% area

Identity
-NMR (DMSO-

)

7.3-7.5 (m, 5H, Ph), 3.2 (s, 3H,

OMe), 3.0-3.2 (m, 2H,

), 1.8 (q, 2H,

-Et), 0.7 (t, 3H,

)

Salt Stoichiometry Argentometric Titration 98-102% Chloride content

Troubleshooting Guide
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Caption: Figure 2. Troubleshooting logic for common synthetic bottlenecks.
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-Alkoxy Nitriles:
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Synthesis of

-Methoxy Precursors:

Gau, H.-M., et al. (1999).[1] "Asymmetric addition of trimethylsilyl cyanide to ketones

catalyzed by titanium(IV) complexes." Journal of Organic Chemistry, 64(6), 2194.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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